molecular formula C18H16N4O3S2 B2970102 1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 898437-16-6

1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No. B2970102
CAS RN: 898437-16-6
M. Wt: 400.47
InChI Key: MGDXQHAJYTUNIP-UHFFFAOYSA-N
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Description

The compound “1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea” is a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . It is synthesized using a pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules with anticancer properties .


Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach. The 5-amino-1,3,4-thiadiazole-2-thiol is used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and acylation .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is noted that the compound has shown anticancer activity in “60 lines screening” (NCI DTP protocol) in vitro .

properties

IUPAC Name

1-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-25-14-9-7-12(8-10-14)15(23)11-26-18-22-21-17(27-18)20-16(24)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDXQHAJYTUNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea

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